molecular formula C21H20ClFN4O2 B2416233 (4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone CAS No. 2034330-47-5

(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone

Cat. No.: B2416233
CAS No.: 2034330-47-5
M. Wt: 414.87
InChI Key: UYONEYCOMJFBAF-UHFFFAOYSA-N
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Description

(4-((3-chloropyridin-4-yl)oxy)piperidin-1-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C21H20ClFN4O2 and its molecular weight is 414.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Exploration

  • A study by Swamy et al. (2013) focused on isomorphous structures related to the compound , demonstrating the significance of chlorine-methyl exchange in molecular structure and highlighting challenges in automatic detection of isomorphism in data mining due to disorder in these structures (Swamy et al., 2013).

Anticancer Applications

  • Research by Katariya et al. (2021) synthesized novel compounds with structural similarities, evaluating their anticancer activity against a panel of 60 cancer cell lines at the National Cancer Institute, USA. This study underscores the potential utility of similar compounds in cancer therapy (Katariya et al., 2021).

Antimicrobial and Antifungal Activity

  • Kumar et al. (2012) synthesized a series of related compounds showing good antimicrobial activity, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).
  • Another study by Ravula et al. (2016) explored novel pyrazoline derivatives for in vivo anti-inflammatory and in vitro antibacterial activities, highlighting the relevance of structurally similar compounds in antimicrobial research (Ravula et al., 2016).

Central Nervous System Applications

  • Research by Butler et al. (1984) synthesized compounds with structural similarities, finding central nervous system depressant activity, potential anticonvulsant properties, and low acute toxicity, indicating possible therapeutic uses in CNS disorders (Butler et al., 1984).

Molecular Docking and In Silico Analysis

  • Shim et al. (2002) studied molecular interactions of a structurally related antagonist with the CB1 cannabinoid receptor, providing insights into receptor binding and antagonist activity which could be relevant for compounds with a similar structure (Shim et al., 2002).

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O2/c1-26-19(12-18(25-26)14-2-4-15(23)5-3-14)21(28)27-10-7-16(8-11-27)29-20-6-9-24-13-17(20)22/h2-6,9,12-13,16H,7-8,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYONEYCOMJFBAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)OC4=C(C=NC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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